molecular formula C13H15N3OS2 B5413755 N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5413755
M. Wt: 293.4 g/mol
InChI Key: BQOXXUMBXRWFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzamide group attached to the thiadiazole ring, which is further substituted with a butan-2-ylsulfanyl group. The unique structure of this compound imparts it with various chemical and biological properties, making it of interest in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-5-(butan-2-ylsulfanyl)-1,3,4-thiadiazole with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require efficient purification techniques, such as recrystallization or chromatography, to obtain the compound in a form suitable for further use .

Chemical Reactions Analysis

Types of Reactions

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzamide group may also contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
  • N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the butan-2-ylsulfanyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, biological activity, and overall stability compared to its analogs .

Properties

IUPAC Name

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-3-9(2)18-13-16-15-12(19-13)14-11(17)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOXXUMBXRWFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.